N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide
Description
N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with an ethyl group at position 1 and a biphenyl sulfonamide moiety at position 5.
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-2-25-22-14-11-20(16-19(22)10-15-23(25)26)24-29(27,28)21-12-8-18(9-13-21)17-6-4-3-5-7-17/h3-9,11-14,16,24H,2,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHLPXFXQIJAHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core linked to a biphenyl sulfonamide moiety. Its chemical structure enhances its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O3S |
| Molecular Weight | 344.43 g/mol |
| CAS Number | 922053-16-5 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit the activity of enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can modulate receptor functions that are pivotal in cellular signaling processes.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antiviral Activity : Preliminary studies have shown inhibitory effects against viruses such as influenza A and Coxsackievirus B3, suggesting potential applications in antiviral therapies .
- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammation markers in cellular models, indicating its potential use in treating inflammatory diseases .
- Anticancer Effects : Initial investigations suggest that it may induce apoptosis in cancer cell lines, making it a candidate for further exploration in oncology .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Antiviral Efficacy
A study evaluated the antiviral properties of this compound against influenza A virus. Results indicated a significant reduction in viral replication at concentrations of 10 µM and 50 µM.
Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that the compound inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cell lines. This suggests a mechanism through which it may exert anti-inflammatory effects .
Study 3: Cytotoxicity Against Cancer Cells
Research conducted on various cancer cell lines revealed that this compound induced cell death at IC50 values ranging from 15 µM to 30 µM across different types of cancer cells .
Comparison with Similar Compounds
Core Heterocycle Modifications
- Xanthone Analogues: Compounds 15h–15j () replace the tetrahydroquinoline with a xanthone backbone, introducing nitro or hydroxy substituents. These modifications increase melting points (243–262°C) compared to pyrimidine-containing analogues (e.g., 168–170°C for compound 6c in ), likely due to enhanced hydrogen bonding and rigidity .
Substituent Effects
- Biphenyl vs. Isobutoxy : The target compound’s biphenyl sulfonamide group contrasts with the 4-isobutoxybenzenesulfonamide in . The biphenyl moiety may improve lipophilicity and π-π stacking interactions, whereas the isobutoxy group could enhance solubility due to its branched alkyl chain .
Physicochemical Properties
*Molecular formula: C₂₁H₂₆N₂O₄S for the 4-isobutoxy analogue .
- Synthetic Yields : The target compound’s synthetic route is unspecified, but analogous sulfonamides show variable yields (35–79%), with biphenyl derivatives generally achieving higher yields (e.g., 77% for compound 15j in ) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via sulfonamide coupling between 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine and activated [1,1'-biphenyl]-4-sulfonyl chloride. Key steps include:
- Activation of sulfonyl chloride : Use anhydrous conditions with catalysts like DMAP (4-dimethylaminopyridine) to enhance reactivity .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
- Purity validation : HPLC with UV detection (λ = 254 nm) and NMR (¹H/¹³C) to confirm absence of unreacted amine or sulfonyl chloride intermediates .
Q. How can spectroscopic and crystallographic techniques resolve structural ambiguities in this sulfonamide derivative?
- Methodological Answer :
- Single-crystal X-ray diffraction : Determines bond lengths, angles, and hydrogen-bonding networks (e.g., C–H⋯O interactions in the tetrahydroquinoline moiety) to validate the sulfonamide linkage .
- NMR analysis : ¹H NMR detects NH protons (δ 8.2–9.0 ppm) and aromatic splitting patterns; ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and sulfonamide (SO₂, ~125 ppm) groups .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and rule out fragmentation products .
Q. What are the preliminary biological screening strategies for this compound?
- Methodological Answer :
- In vitro assays : Use cell viability assays (e.g., MTT or Mosmann’s colorimetric assay ) to test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity for kinase targets) .
- Dose-response curves : IC₅₀ calculations with nonlinear regression models to assess potency .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and interaction sites with biological targets .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., carbonic anhydrase IX for sulfonamide inhibitors). Prioritize conformations with strong hydrogen bonds to active-site residues .
- MD simulations : Run 100-ns trajectories in explicit solvent to assess stability of ligand-protein complexes .
Q. What experimental design strategies minimize variability in reaction yield and byproduct formation during scale-up?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial matrix) to optimize temperature, solvent ratio (e.g., DMF vs. THF), and catalyst loading .
- Process Analytical Technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates .
- Byproduct mitigation : Introduce scavengers (e.g., polymer-bound trisamine) to sequester excess sulfonyl chloride .
Q. How can contradictory data between in vitro and in vivo efficacy be resolved?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rodent serum) and metabolite identification via LC-MS/MS to assess bioavailability issues .
- Tissue distribution studies : Use radiolabeled analogs (¹⁴C or ³H) to track compound accumulation in target organs .
- Species-specific metabolism : Compare hepatic microsomal stability across human, rat, and mouse models to identify interspecies metabolic differences .
Notes
- Advanced Techniques : Emphasis on integrating computational and experimental workflows (e.g., ICReDD’s reaction path search methods ).
- Data Contradiction : Strategies prioritize mechanistic insights over phenomenological observations (e.g., metabolic profiling to explain efficacy gaps).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
